Synthesis of (S)-(+)-2-Butanol from 2-Butene: A Technical Guide
Synthesis of (S)-(+)-2-Butanol from 2-Butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stereoselective synthesis of (S)-(+)-2-butanol, a valuable chiral building block in the pharmaceutical and fine chemical industries. The primary focus is on the conversion of the readily available starting material, 2-butene, into the desired enantiomerically pure alcohol. This document details the core methodologies, presents quantitative data for comparison, and provides experimental protocols for key synthetic transformations.
Introduction
(S)-(+)-2-Butanol is a chiral secondary alcohol with significant applications in the synthesis of pharmaceuticals and other biologically active molecules. Its esters are also utilized in the fragrance and flavor industries.[1] The stereospecific synthesis of (S)-(+)-2-butanol is a critical challenge, as traditional hydration of 2-butene results in a racemic mixture.[2][3][4] This guide explores two primary stereoselective strategies for the synthesis of (S)-(+)-2-butanol: asymmetric hydroboration-oxidation of (Z)-2-butene and biocatalytic reduction of 2-butanone, which can be derived from 2-butene.
Asymmetric Hydroboration-Oxidation of (Z)-2-Butene
Asymmetric hydroboration-oxidation is a powerful and well-established method for the enantioselective synthesis of alcohols from alkenes.[5] The reaction proceeds in two steps: the syn-addition of a chiral borane reagent to the alkene, followed by oxidation of the resulting organoborane to the corresponding alcohol with retention of stereochemistry.[6][7] For the synthesis of (S)-(+)-2-butanol from (Z)-2-butene, a chiral hydroborating agent derived from (-)-α-pinene is required.
The key to the enantioselectivity of this reaction lies in the use of a chiral hydroborating agent, diisopinocampheylborane (Ipc₂BH), which is prepared from the naturally occurring terpene α-pinene.[6][8] The hydroboration of (Z)-2-butene with diisopinocampheylborane prepared from (-)-α-pinene, followed by oxidation, yields (S)-(+)-2-butanol with high enantiomeric excess.[9]
Quantitative Data
| Method | Substrate | Chiral Reagent/Catalyst | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Asymmetric Hydroboration-Oxidation | (Z)-2-Butene | Diisopinocampheylborane from (-)-α-pinene | >98 | N/A | [9] |
| Asymmetric Hydroboration-Oxidation | cis-2-Butene | Diisopinocampheylborane from (+)-α-pinene | 87 for (R)-(-)-2-butanol | N/A | [8] |
Experimental Protocol: Asymmetric Hydroboration-Oxidation of (Z)-2-Butene
Materials:
-
(-)-α-Pinene
-
Borane-dimethyl sulfide complex (BMS)
-
(Z)-2-Butene
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Anhydrous magnesium sulfate
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line, nitrogen atmosphere)
Procedure:
Step 1: Preparation of Diisopinocampheylborane (Ipc₂BH)
-
Under a nitrogen atmosphere, a solution of (-)-α-pinene (2.0 equivalents) in anhydrous THF is cooled to 0 °C in an ice bath.
-
Borane-dimethyl sulfide complex (1.0 equivalent) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 4 hours, during which time the diisopinocampheylborane precipitates as a white solid.
Step 2: Hydroboration of (Z)-2-Butene
-
The suspension of diisopinocampheylborane is cooled to -25 °C.
-
A pre-cooled solution of (Z)-2-butene (1.0 equivalent) in anhydrous THF is added slowly to the chiral borane suspension.
-
The reaction mixture is stirred at -25 °C for 4 hours to ensure complete hydroboration.
Step 3: Oxidation of the Organoborane
-
The reaction mixture is allowed to warm to room temperature.
-
A solution of 3 M sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C with an ice bath.
-
The mixture is stirred for 4-6 hours at room temperature.
-
The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the resulting (S)-(+)-2-butanol is purified by distillation.
Reaction Pathway
Caption: Asymmetric hydroboration-oxidation of (Z)-2-butene.
Biocatalytic Synthesis of (S)-(+)-2-Butanol
Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral alcohols. The primary biocatalytic route to (S)-(+)-2-butanol involves the asymmetric reduction of 2-butanone, which can be obtained from the hydration of 2-butene. This reduction is typically catalyzed by alcohol dehydrogenases (ADHs) or carbonyl reductases.
Quantitative Data
| Method | Substrate | Biocatalyst | Enantiomeric Excess (ee%) | Conversion (%) | Space-Time Yield (g/L·d) | Reference |
| Asymmetric Reduction | 2-Butanone | E. coli overexpressing an ADH | >98 | up to 46 | up to 461 | [10] |
| Asymmetric Reduction | 2-Butanone | Carbonyl reductase from Candida parapsilosis | >98.4 | 68 | N/A | [2] |
| Kinetic Resolution of (R,S)-2-butanol | (R,S)-2-Butanol | Novozym 435® (Lipase) with vinyl acetate | ~90 for remaining (S)-2-butanol | ~50 | N/A | [5] |
Experimental Protocol: Enzymatic Reduction of 2-Butanone
This protocol is based on the process described in a patent for the preparation of (S)-2-butanol using a carbonyl reductase.[2]
Materials:
-
2-Butanone
-
Carbonyl reductase from Candida parapsilosis
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Triethanolamine (TEA) buffer
-
2-Heptanol (as the organic phase and co-substrate for cofactor regeneration)
-
Stirred reactor
Procedure:
-
A stirred reactor is charged with a TEA buffer (100 mM, pH 7.0) and adjusted to 30 °C.
-
NAD⁺ is dissolved in the buffer, followed by the addition of the carbonyl reductase from Candida parapsilosis.
-
The aqueous enzyme solution is overlaid with 2-heptanol.
-
2-Butanone is added to the two-phase system.
-
The mixture is stirred vigorously for 12 hours to ensure thorough mixing and reaction.
-
After the reaction, the organic phase containing the (S)-2-butanol and unreacted 2-butanone is separated from the aqueous phase.
-
The organic phase is dried, and the (S)-2-butanol is isolated and purified by distillation.
Enzymatic Synthesis Workflow
Caption: Biocatalytic route to (S)-(+)-2-butanol from 2-butene.
Conclusion
The synthesis of enantiomerically pure (S)-(+)-2-butanol from 2-butene can be effectively achieved through two primary stereoselective methods: asymmetric hydroboration-oxidation and biocatalytic reduction. Asymmetric hydroboration using diisopinocampheylborane offers a direct chemical route with high enantioselectivity. Biocatalytic methods, particularly the enzymatic reduction of 2-butanone, provide an environmentally benign alternative with excellent enantiomeric purity and high space-time yields. The choice of method will depend on factors such as scale, cost, and available expertise. Both approaches represent robust strategies for the production of this important chiral intermediate for the pharmaceutical and chemical industries.
References
- 1. Enantioconvergent Hydroboration of a Racemic Allene: Enantioselective Synthesis of (E)-δ-Stannyl-anti-Homoallylic Alcohols via Aldehyde Crotylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2565675A1 - Process for the preparation of 2-butanol - Google Patents [patents.google.com]
- 3. jps.usm.my [jps.usm.my]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Untitled Document [ursula.chem.yale.edu]
- 10. researchgate.net [researchgate.net]
